2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid
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Overview
Description
2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid typically involves the cyclization of benzylamine derivatives.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Another isoquinoline derivative with similar structural features.
1,2,3,4-tetrahydroisoquinoline: A simpler compound without the acetic acid moiety.
Uniqueness
2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid is unique due to the presence of the acetic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)7-10-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7H2,(H,13,14)/t10-/m0/s1 |
InChI Key |
BUAVPRGEIAVFBF-JTQLQIEISA-N |
Isomeric SMILES |
C1CN[C@H](C2=CC=CC=C21)CC(=O)O |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC(=O)O |
Origin of Product |
United States |
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